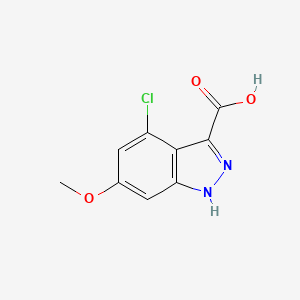
Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide
Vue d'ensemble
Description
“Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide” (TFMDA) is a novel diamine that was developed as part of an effort to create low color, ultraviolet radiation, and atomic oxygen-resistant polyimides . It is potentially useful in several spacecraft applications, such as thin film membranes on antennas, second-surface mirrors, thermal/optical coatings, and multi-layer thermal insulation (MLI) blankets .
Synthesis Analysis
TFMDA was synthesized and used to prepare polyimides to promote colorlessness . This material was prepared by reacting stoichiometric quantities of TFMDA with 4,4’-Biphenoxy Dianhydride (BPODA) in N,N-simethylacetamide (DMAc) under a nitrogen atmosphere .Chemical Reactions Analysis
TFMDA was used to prepare polyimides. The reaction involved stoichiometric quantities of TFMDA and 4,4’-Biphenoxy Dianhydride (BPODA) in N,N-simethylacetamide (DMAc) under a nitrogen atmosphere .Physical And Chemical Properties Analysis
The inherent viscosity of the polyimide prepared from TFMDA and BPODA is 0.57 dL/g . It exhibited temperatures of 5% weight loss of 776.15 K in air and 800.15 K in nitrogen .Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Applications
Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide has been extensively studied for its role in the synthesis and characterization of novel polyimides. These polyimides exhibit high glass transition temperatures, excellent thermal stability, and unique properties like low birefringence, making them suitable for various high-performance applications. For instance, Jeong, Kim, and Yoon (2001) explored its use in creating polyimides with high thermal stability and good adhesive properties (Jeong, Kim, & Yoon, 2001). Similarly, Myung, Kim, and Yoon (2003) demonstrated the compound's contribution to the adhesion properties of polyimides (Myung, Kim, & Yoon, 2003).
Role in Copolyimides Development
Wang et al. (2008) researched the synthesis of soluble copolyimides, where this compound played a crucial role. The copolyimides showed excellent solubility, thermal stability, and good adhesive and photoreactive properties, which could be beneficial in various industrial applications (Wang et al., 2008).
Applications in Advanced Materials
The incorporation of bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide in polymers has led to the development of materials with unique thermal, physical, and adhesive properties. For instance, Jeong, Jo, and Yoon (2001) found that polyimides containing this compound exhibited high thermal stability and excellent adhesion properties, making them suitable for use in advanced material applications (Jeong, Jo, & Yoon, 2001).
Potential in Space Applications
Jin et al. (2003) explored the potential of phenylphosphine oxide containing polymers for space applications. These polymers, incorporating the compound, displayed high thermal stability and potential durability in space environments, suggesting their utility in aerospace materials (Jin et al., 2003).
Orientations Futures
TFMDA has potential applications in the development of low color, ultraviolet radiation, and atomic oxygen-resistant polyimides . These polyimides could be useful in several spacecraft applications, such as thin film membranes on antennas, second-surface mirrors, thermal/optical coatings, and multi-layer thermal insulation (MLI) blankets .
Propriétés
IUPAC Name |
3-[(3-aminophenyl)-[3,5-bis(trifluoromethyl)phenyl]phosphoryl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6N2OP/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)30(29,16-5-1-3-14(27)10-16)17-6-2-4-15(28)11-17/h1-11H,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEFYZJAXKOCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630871 | |
| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299176-31-1 | |
| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)
![2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613667.png)




![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)
![3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613678.png)
![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613680.png)